molecular formula C11H13F2NO B2872160 N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide CAS No. 1457006-45-9

N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide

Cat. No.: B2872160
CAS No.: 1457006-45-9
M. Wt: 213.228
InChI Key: GRNQKYIABSYVGA-UHFFFAOYSA-N
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Description

N-[(2,4-Difluorophenyl)methyl]-2-methylpropanamide (CAS 1457006-45-9) is a chemical compound supplied with a high level of purity (95%) for research and development applications . This compound has a molecular formula of C 11 H 13 F 2 NO and a molecular weight of 213.22 g/mol . The presence of the difluorophenyl moiety is a common feature in pharmaceuticals and agrochemicals, often used to modulate electronic properties, lipophilicity, and metabolic stability. Consequently, this compound serves as a valuable building block or intermediate in medicinal chemistry for the synthesis and exploration of novel bioactive molecules. It is offered in various quantities to suit different laboratory-scale needs and should be stored at room temperature (RT) to maintain stability . Intended Use & Disclaimer: This product is categorized as For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic or therapeutic agent. It must not be used for personal, cosmetic, household, or any other non-research applications.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c1-7(2)11(15)14-6-8-3-4-9(12)5-10(8)13/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNQKYIABSYVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457006-45-9
Record name N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide typically involves the reaction of 2,4-difluorobenzylamine with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound Name Key Substituents Molecular Weight Notable Features Reference
N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide 2,4-difluorophenylmethyl, 2-methylpropanamide ~212.2* Electron-withdrawing fluorine atoms enhance stability; compact hydrophobic core. N/A (hypothetical)
2-[(2,4-difluorophenyl)sulfonyl]-2-methylpropanamide derivatives (e.g., Entry 321, ) 2,4-difluorophenylsulfonyl, 2-methylpropanamide 404.1–451.1 Sulfonyl group increases polarity; CB2 receptor modulation activity noted .
N-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropanamide () 2-chloro-4-fluorophenyl, 2,2-dimethylpropanamide 230.7 Chlorine adds steric bulk; potential for altered pharmacokinetics .
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide () 5-amino-2-fluorophenyl, 2,4-dichlorophenoxy 343.2 Amino group introduces hydrogen-bonding capacity; dichlorophenoxy enhances lipophilicity .
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide () 2-fluorophenyl, 4-hydroxyphenoxy 289.3 Hydroxyl group improves solubility; N-methylation reduces metabolic oxidation .

*Hypothetical calculation based on formula C₁₁H₁₂F₂NO.

Key Observations:

Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller size and electronegativity (vs. chlorine) reduce steric hindrance and increase metabolic stability. For example, this compound may exhibit better membrane permeability than chlorinated analogs like N-(2-Chloro-4-fluorophenyl)-2,2-dimethylpropanamide . Sulfonyl vs.

Amino or Hydroxyl Groups () improve solubility but may increase susceptibility to enzymatic degradation compared to the fully substituted target molecule.

Synthetic Routes :

  • Amide bond formation via carbodiimide coupling (e.g., DCC in ) or acid chloride reactions () is common for such compounds. The target compound likely follows similar synthetic pathways.

Biological Activity

N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide is a compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}F2_{2}N
  • Molecular Weight : 213.23 g/mol
  • Structural Characteristics : The compound features a difluorophenyl group and a methylpropanamide moiety, which contribute to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies suggest that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .
  • Anticancer Activity : Preliminary investigations have indicated potential efficacy against various cancer cell lines. The compound appears to modulate key signaling pathways involved in cell proliferation and apoptosis .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes that are critical for the survival of pathogens or cancer cells .
  • Receptor Modulation : this compound may bind to receptors that regulate cellular signaling, thus influencing various physiological responses.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results demonstrated a significant reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent .
  • Anticancer Properties :
    • In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest that it may serve as a lead compound in anticancer drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:

Compound NameMolecular FormulaUnique Features
N-[(2,4-Difluorophenyl)methyl]-N,2-dimethylpropanamideC13_{13}H15_{15}F2_{2}NAdditional methyl group enhances lipophilicity
2,6-DifluorobenzylamineC8_{8}H8_{8}F2_{2}NSimpler structure with fewer functional groups
DiflufenicanC14_{14}H12_{12}F3_{3}NUsed as a herbicide; different biological activity

This table illustrates how the presence of additional functional groups or variations in structure can influence biological activity and application potential.

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